molecular formula C10H14N2O B7694611 1-(2-Isopropylphenyl)urea CAS No. 60944-49-2

1-(2-Isopropylphenyl)urea

Cat. No. B7694611
CAS RN: 60944-49-2
M. Wt: 178.23 g/mol
InChI Key: JWZQSHIHUFFPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isopropylphenyl)urea, also known as IPPU, is a chemical compound that has gained popularity in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 106-108°C. This compound has been synthesized through various methods and has been used in a wide range of applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 1-(2-Isopropylphenyl)urea can be achieved through the reaction of 2-isopropylaniline with phosgene followed by reaction with ammonia.

Starting Materials
2-isopropylaniline, Phosgene, Ammonia

Reaction
Step 1: 2-isopropylaniline is reacted with phosgene in the presence of a base such as triethylamine to form the corresponding isocyanate intermediate., Step 2: The isocyanate intermediate is then reacted with ammonia to form 1-(2-Isopropylphenyl)urea., Overall Reaction: 2-isopropylaniline + Phosgene + Ammonia → 1-(2-Isopropylphenyl)urea

Mechanism Of Action

The mechanism of action of 1-(2-Isopropylphenyl)urea is not fully understood. However, it is believed to inhibit the growth of fungi and bacteria by disrupting their cell walls. It has also been found to inhibit the growth of tumor cells by inducing apoptosis.

Biochemical And Physiological Effects

1-(2-Isopropylphenyl)urea has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been shown to have antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-Isopropylphenyl)urea in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of fungi and bacteria. However, one limitation is that it can be toxic to human cells at high concentrations. Therefore, it must be used with caution in lab experiments.

Future Directions

There are several future directions related to 1-(2-Isopropylphenyl)urea. One direction is to investigate its potential as an anticancer agent. Another direction is to explore its potential as a ligand in coordination chemistry. Additionally, further research is needed to fully understand its mechanism of action and its potential toxicity to human cells.
Conclusion:
1-(2-Isopropylphenyl)urea is a chemical compound that has gained popularity in scientific research due to its unique properties. It has been synthesized through various methods and has been used in a wide range of applications. It has been found to have antifungal, antibacterial, and antitumor properties and has been used as a ligand in coordination chemistry. While it has several advantages for lab experiments, it must be used with caution due to its potential toxicity to human cells. There are several future directions related to 1-(2-Isopropylphenyl)urea, including investigating its potential as an anticancer agent and exploring its potential as a ligand in coordination chemistry.

Scientific Research Applications

1-(2-Isopropylphenyl)urea has been used in a wide range of scientific research applications. It has been found to have antifungal, antibacterial, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds.

properties

IUPAC Name

(2-propan-2-ylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZQSHIHUFFPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Propan-2-ylphenyl)urea

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